3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyridazinyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidinyl ring, the introduction of the pyridazinyl group, and the incorporation of the trifluoromethylphenyl group. Common reagents used in these reactions include trifluoromethylphenyl isocyanate, 6-methylpyridazine, and azetidine derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nitrating agents. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .
Scientific Research Applications
3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The pyridazinyl and azetidinyl groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-methylpyridazin-3-yl)piperidin-3-amine: Similar in structure but lacks the trifluoromethylphenyl group.
1,3,4-thiadiazole derivatives: Share some structural features but have different functional groups and properties.
Indole derivatives: Have a different core structure but may exhibit similar biological activities.
Uniqueness
3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the pyridazinyl and azetidinyl groups provide opportunities for diverse chemical modifications and biological interactions .
Properties
Molecular Formula |
C17H18F3N5O |
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Molecular Weight |
365.35 g/mol |
IUPAC Name |
1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H18F3N5O/c1-11-6-7-15(23-22-11)25-9-14(10-25)24(2)16(26)21-13-5-3-4-12(8-13)17(18,19)20/h3-8,14H,9-10H2,1-2H3,(H,21,26) |
InChI Key |
BRRNMMKOIIIRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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